molecular formula C4H8ClF2NO B14028307 (3,3-Difluoroazetidin-2-yl)methanol hydrochloride

(3,3-Difluoroazetidin-2-yl)methanol hydrochloride

Cat. No.: B14028307
M. Wt: 159.56 g/mol
InChI Key: KBWIYAIOXUHCFG-UHFFFAOYSA-N
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Description

(3,3-Difluoroazetidin-2-yl)methanol hydrochloride is a fluorinated azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoroazetidin-2-yl)methanol hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the 3-position of the azetidine ring. The resulting (3,3-Difluoroazetidin-2-yl)methanol is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoroazetidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions include various fluorinated azetidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(3,3-Difluoroazetidin-2-yl)methanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Difluoroazetidin-2-yl)methanol hydrochloride is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoropyrrolidine hydrochloride
  • Azetidine hydrochloride
  • Chloroacetamidine hydrochloride

Uniqueness

(3,3-Difluoroazetidin-2-yl)methanol hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity .

Properties

Molecular Formula

C4H8ClF2NO

Molecular Weight

159.56 g/mol

IUPAC Name

(3,3-difluoroazetidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-3(4)1-8;/h3,7-8H,1-2H2;1H

InChI Key

KBWIYAIOXUHCFG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N1)CO)(F)F.Cl

Origin of Product

United States

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